molecular formula C13H17NO4 B6239382 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid CAS No. 664081-15-6

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid

Cat. No.: B6239382
CAS No.: 664081-15-6
M. Wt: 251.3
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Description

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Hydroxyphenyl Intermediate: This step involves the hydroxylation of a phenyl ring, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Amidation Reaction: The hydroxyphenyl intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the amide bond.

    Final Assembly: The resulting intermediate is then coupled with a propanoic acid derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable process.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The amide group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid can be compared with other similar compounds, such as:

    3-(4-hydroxyphenyl)propanoic acid: Lacks the amide group, which may result in different reactivity and biological activity.

    2-(2-methylpropanamido)propanoic acid: Lacks the hydroxyphenyl group, affecting its chemical properties and applications.

The presence of both the hydroxyphenyl and methylpropanamido groups in this compound makes it unique, providing a combination of reactivity and potential biological activity that is not found in the individual components.

Properties

CAS No.

664081-15-6

Molecular Formula

C13H17NO4

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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